Furmecyclox
Overview
Description
Furmecyclox is a chemical compound with the empirical formula C14H21NO3 . It is also known by the synonym N-Cyclohexyl-N-methoxy-2,5-dimethyl-3-furamide . It is used as an effective fungicide, showing great effects against basidiomycetes .
Molecular Structure Analysis
The molecular weight of Furmecyclox is 251.32 g/mol . The IUPAC Standard InChI is InChI=1S/C14H21NO3/c1-10-9-13(11(2)18-10)14(16)15(17-3)12-7-5-4-6-8-12/h9,12H,4-8H2,1-3H3 .
Physical And Chemical Properties Analysis
Furmecyclox has a molecular weight of 251.32 . It is suitable for techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .
Scientific Research Applications
Antibacterial Properties and Regenerative Outcomes
- Regeneration of Degree II Furcation Defects : Doxycycline, a related compound, was studied for its potential to enhance regenerative outcomes in healing furcation sites. However, the addition of doxycycline to the guided tissue regeneration barrier did not significantly improve outcomes compared to non-antibiotic-loaded barriers or bone grafts alone (Lyons et al., 2008).
Impact on Mitochondrial Function
- Mitochondrial Function Disturbance : Tetracyclines, including doxycycline, can induce a mitonuclear protein imbalance by affecting mitochondrial translation. This is significant as these antibiotics are broadly used in gene expression control systems in research. Their use could potentially confound experimental results, affecting mitochondrial dynamics and function (Moullan et al., 2015).
Applications in Neuroprotection
- NO-donor Thiacarbocyanines for Alzheimer's Disease : Research on thiacarbocyanines, which bear NO-donor nitrooxy and furoxan moieties, demonstrates their potential as candidate drugs for Alzheimer's disease. These compounds, showing no toxicity at certain concentrations, can inhibit amyloid β-protein aggregation, a key factor in Alzheimer's disease (Chegaev et al., 2015).
Effects on Metabolism and Proliferation
- Alterations in Human Cell Metabolism : Doxycycline can shift metabolism towards a more glycolytic phenotype in human cell lines. This includes increased lactate secretion and reduced oxygen consumption, suggesting potential off-target effects in inducible gene expression systems (Ahler et al., 2013).
Mode of Action and Resistance
- Tetracycline Antibiotics Overview : Tetracyclines, including Furmecyclox-related compounds, have a broad spectrum of activity against various microorganisms. They have been used in human and animal infections and show growing resistance patterns. Their mechanism of action primarily involves inhibition of bacterial protein synthesis (Chopra & Roberts, 2001).
Calcium Flux and Neuroprotection
- Minocycline in Neuroprotection : Minocycline, part of the tetracycline family, shows potential in neuroprotective applications. Its effects include inhibiting NMDA-induced rises in cytosolic and mitochondrial calcium concentrations, suggesting a role in mitigating excitotoxic conditions in neurological diseases (García-Martínez et al., 2010).
Melatonin Receptor Agonists and Sleep Disorders
- Development of Melatonin Receptor Agonists : Research on tricyclic indan derivatives, including melatonin receptor agonists, shows promise for treating sleep disorders. These compounds demonstrate high affinity for human MT(1) receptors, indicating potential for therapeutic applications in sleep-related conditions (Uchikawa et al., 2002).
Cardioprotective Potential
- Minocycline for Cardiac Protection : Minocycline has been investigated for its potential in cardiac protection during ischemia/reperfusion injury. It appears to reduce necrotic and apoptotic cell death, suggesting its potential as a cardioprotective agent (Scarabelli et al., 2004).
Safety And Hazards
properties
IUPAC Name |
N-cyclohexyl-N-methoxy-2,5-dimethylfuran-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-10-9-13(11(2)18-10)14(16)15(17-3)12-7-5-4-6-8-12/h9,12H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDRLOKFLJJHTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(C2CCCCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024119 | |
Record name | Furmecyclox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2024119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furmecyclox | |
CAS RN |
60568-05-0 | |
Record name | Furmecyclox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60568-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furmecyclox [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060568050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furmecyclox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2024119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-cyclohexyl-N-methoxy-2,5-dimethyl-3-furamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.620 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FURMECYCLOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3UB8K4YYS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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